![molecular formula C10H12S B14715819 [1-(Ethylsulfanyl)ethenyl]benzene CAS No. 22914-07-4](/img/structure/B14715819.png)
[1-(Ethylsulfanyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Ethylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethylsulfanyl group and an ethenyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethylsulfanyl)ethenyl]benzene typically involves the reaction of benzene with ethylsulfanyl and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Ethylsulfanyl)ethenyl]benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethylsulfanylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the ethylsulfanyl and ethenyl groups can be replaced by other functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Ethylsulfanylbenzene
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Ethylsulfanyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The compound’s unique structure allows for the design of molecules with specific pharmacological properties.
Industry: Industrially, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of [1-(Ethylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ethenyl group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethylsulfanylbenzene: Lacks the ethenyl group, resulting in different chemical reactivity and applications.
Vinylbenzene (Styrene): Lacks the ethylsulfanyl group, commonly used in polymer production.
Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, differing in reactivity and applications.
Uniqueness: [1-(Ethylsulfanyl)ethenyl]benzene is unique due to the presence of both ethylsulfanyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
22914-07-4 |
|---|---|
Formule moléculaire |
C10H12S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
1-ethylsulfanylethenylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clé InChI |
VSAUFRXLLSCIKG-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


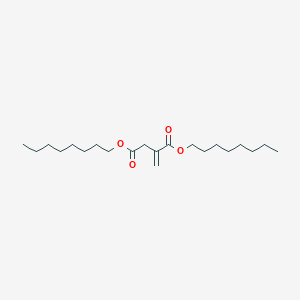
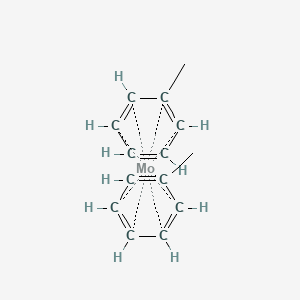
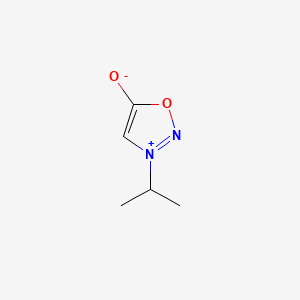

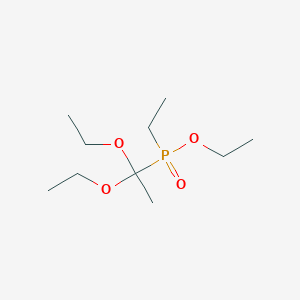
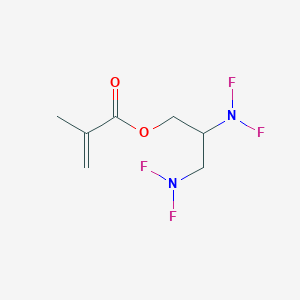
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
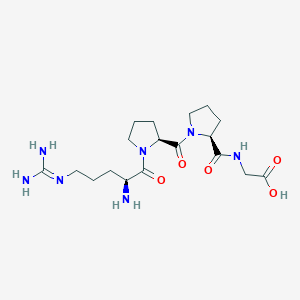



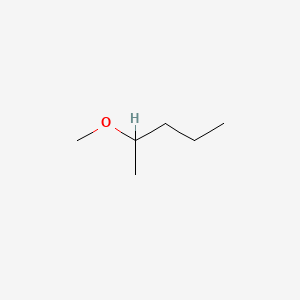

![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
